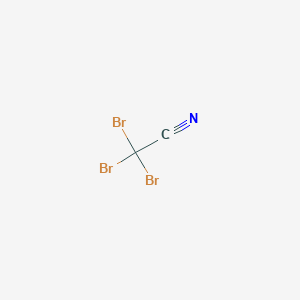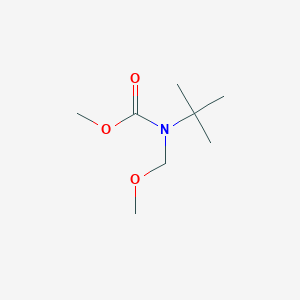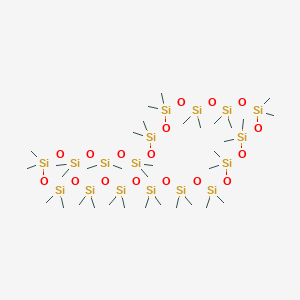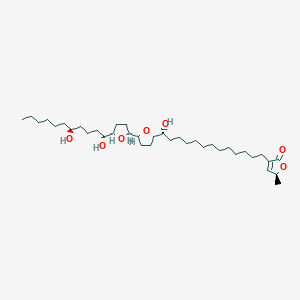
Tribromoacetonitrile
説明
Tribromoacetonitrile is a chemical compound that can be studied through its vibrational spectra. The infrared (IR) and low-frequency Raman spectra of liquid tribromoacetonitrile and its isotopic derivative have been recorded, providing insights into its molecular structure. Isotopic shifts and depolarization ratios were used to assign the spectra, and the isotopic product rule was applied with an assumed CNDO optimized geometry to understand the compound's characteristics .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of tribromoacetonitrile, they do offer insights into related chemical synthesis processes. For example, the synthesis of various ruthenium(II) complexes in paper demonstrates the complexity and the need for improved synthetic pathways in the field of chemistry. Although this does not directly pertain to tribromoacetonitrile, it highlights the importance of developing efficient synthesis methods for complex molecules.
Molecular Structure Analysis
The molecular structure of tribromoacetonitrile has been analyzed through vibrational spectroscopy. The application of the isotopic product rule, assuming a CNDO optimized geometry, has allowed for a detailed understanding of the compound's structure. This analysis is crucial for determining the physical and chemical properties of tribromoacetonitrile .
Chemical Reactions Analysis
The papers provided do not specifically address the chemical reactions of tribromoacetonitrile. However, the stability of trihalide ions, including tribromide, in various solvents has been evaluated, which may indirectly relate to the reactivity of tribromoacetonitrile in different environments. The order of stability for these trihalides in aprotic solvents is noted, which could be relevant for understanding the reactivity of tribromoacetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of tribromoacetonitrile can be inferred from its vibrational spectra. The IR and Raman spectra provide information about the bond strengths and molecular interactions within the compound. Additionally, the stability of related trihalide ions in different solvents gives some indication of the compound's behavior in various chemical environments. The electrochemical data from the voltammetric evaluation can also contribute to understanding the compound's properties in solution .
科学的研究の応用
Isotopic Studies in Chemistry
Tribromoacetonitrile has been used in isotopic studies to understand its molecular structure and behavior. Researchers synthesized [15N]Tribromoacetonitrile and recorded its Raman spectrum, which led to the assignment of fundamental vibrations, overtones, combinations, and difference bands. This research aids in the understanding of molecular structures using tribromoacetonitrile as a model compound (Suero, McNeil, & Márquez, 1987).
Environmental Toxicology and Water Safety
Tribromoacetonitrile is identified as a disinfection by-product in water treatment processes. It is part of a class of compounds known as haloacetonitriles (HANs), which have been studied for their toxic characteristics, including cytotoxicity, genotoxicity, and reactivity towards biological thiols. These studies are crucial for understanding the potential health impacts of drinking water contaminants (Wei et al., 2020).
Analytical Chemistry and Detection Techniques
In analytical chemistry, tribromoacetonitrile has been studied for its stability and decomposition under various conditions. This research is important for accurately identifying and quantifying tribromoacetonitrile and similar compounds in environmental samples, particularly in the context of water safety and pollution (Chen et al., 2002).
Comparative Toxicity Studies
Studies have also focused on comparing the toxicity of tribromoacetonitrile with other haloacetonitriles and regulated haloacetic acids. These studies are significant in environmental health and toxicology, contributing to a better understanding of the relative risks of different disinfection by-products found in treated water (Muellner et al., 2007).
Cooling Effluents and Marine Pollution
Research has been conducted on the presence of tribromoacetonitrile in cooling effluents from coastal nuclear power stations. This research is essential for assessing the environmental impact of nuclear power plants on marine ecosystems and for the development of strategies to mitigate such impacts (Allonier et al., 1999).
Safety And Hazards
Tribromoacetonitrile is very toxic and produces hazardous decomposition products . It is recommended to use a NIOSH-approved full face chemical cartridge respirator equipped with the appropriate organic vapor cartridges when working with this chemical . If it makes contact with your gloves, or if a tear, hole, or puncture develops, remove them at once .
特性
IUPAC Name |
2,2,2-tribromoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br3N/c3-2(4,5)1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNIHYDTZZOFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3N | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021669 | |
| Record name | Tribromoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tribromoacetonitrile is a liquid. (NTP, 1992) | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble (NTP, 1992) | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Tribromoacetonitrile | |
CAS RN |
75519-19-6 | |
| Record name | TRIBROMOACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tribromoacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)






